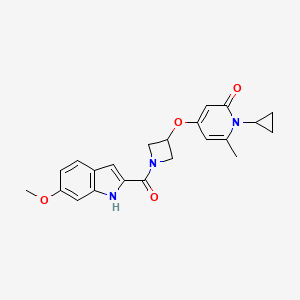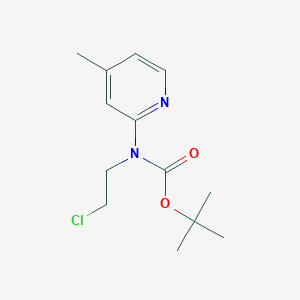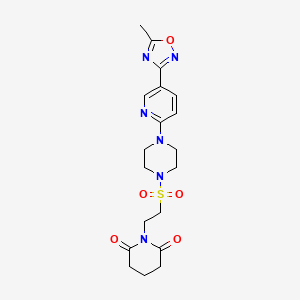![molecular formula C21H24FN7O3 B2365752 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251598-79-4](/img/structure/B2365752.png)
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of piperazine moieties with other organic compounds . Modifications on the piperazine ring have been made to mitigate the bioactivation pathways leading to mutagenicity .Molecular Structure Analysis
The molecular structure of similar compounds involves a piperazine moiety, which is a common feature in many pharmaceuticals . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the piperazine moiety could potentially form reactive intermediates such as glyoxal, aldehyde-imine, and/or iminium ion .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For instance, the compound’s molecular weight is 441.4 g/mol, and it has a topological polar surface area of 114 Ų .Scientific Research Applications
Antimicrobial Activities
- Compounds related to the given chemical structure, specifically 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Human A2A Adenosine Receptor Antagonists
- Structural investigations of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have led to the development of potent and selective human A2A adenosine receptor antagonists. These compounds feature different ether and amide moieties, with several containing terminal basic rings such as morpholine and piperazine (Falsini et al., 2020).
Adenosine A2a Receptor Binding Affinity
- Piperazine-derived 1,2,4-triazolo[1,5-a]pyrazines, including compounds structurally similar to the given chemical, have been synthesized and evaluated for their adenosine A2a receptor binding affinity. Some of these compounds showed moderate selectivity and affinity for this receptor (Peng et al., 2005).
Anticonvulsant Activity
- Synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the given compound, has shown potent anticonvulsant activity in preclinical models. These compounds serve as a bioisostere of the purine ring for anticonvulsant purposes (Kelley et al., 1995).
Molecular Docking Studies and In Vitro Antimicrobial Evaluation
- Molecular docking studies and in vitro antimicrobial evaluations have been conducted on new piperazine and triazolo-pyrazine derivatives. These studies provide insights into the development of potent antimicrobials (Patil et al., 2021).
Antihypertensive Agents
- Compounds including morpholine, piperidine, or piperazine moieties, which are structurally similar to the given compound, have shown promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown to inhibit c-met kinase . These inhibitors typically work by binding to the kinase domain of the c-Met receptor, preventing its activation and subsequent downstream signaling.
Pharmacokinetics
Similar compounds have demonstrated good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies .
Result of Action
Inhibition of c-met kinase can lead to reduced cell proliferation, survival, and migration, potentially leading to the suppression of tumor growth .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c22-16-1-3-17(4-2-16)25-7-9-26(10-8-25)18(30)15-29-21(31)28-6-5-23-19(20(28)24-29)27-11-13-32-14-12-27/h1-6H,7-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQELRCGDSTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=CN=C(C4=N3)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)
![N-[1-(5-Chlorothiophen-2-yl)propyl]but-2-ynamide](/img/structure/B2365671.png)
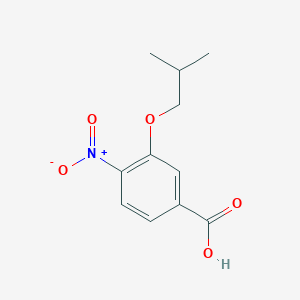
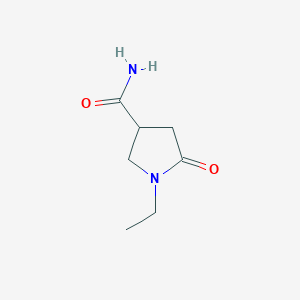

![1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2365681.png)
![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)
![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)
